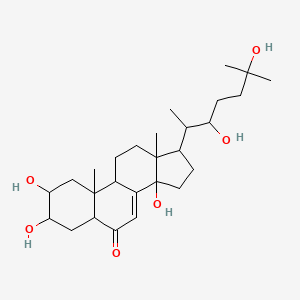2,3,14,22,25-Pentahydroxycholest-7-en-6-one
CAS No.:
Cat. No.: VC17941214
Molecular Formula: C27H44O6
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H44O6 |
|---|---|
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | 17-(3,6-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3 |
| Standard InChI Key | UPEZCKBFRMILAV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name for this compound is (2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one . It is interchangeably referred to as α-ecdysone, ecdysone, or 2β,3β,14α,22R,25-pentahydroxy-5β-cholest-7-en-6-one in literature. Additional aliases include CCRIS 6931, CHEBI:16688, and UNII-RH692X7B7B .
Molecular and Stereochemical Features
The molecule’s steroidal framework comprises four fused rings (three cyclohexane, one cyclopentane) with hydroxyl groups at positions 2β, 3β, 14α, 22R, and 25, and a ketone at C6 (Table 1). The stereochemistry is critical for biological activity; for instance, the 22R configuration ensures proper binding to the ecdysone receptor .
Table 1: Key Structural Attributes of 2,3,14,22,25-Pentahydroxycholest-7-en-6-one
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 464.6 g/mol |
| TPSA* | 118.0 Ų |
| Rotatable bonds | 5 |
| H-bond donors/acceptors | 5/6 |
| Stereocenters | 10 |
*Topological polar surface area .
X-ray crystallography reveals a bent conformation stabilized by intramolecular hydrogen bonds between hydroxyl groups . The 3D structure (PubChem CID 19212) shows hydrophobic interactions dominate in the steroidal core, while polar hydroxyls enhance solubility .
Biological Roles and Mechanisms
Regulation of Arthropod Molting
Ecdysone is the prohormone of 20-hydroxyecdysone, the primary agent driving molting (ecdysis) and metamorphosis in insects. It is synthesized in the prothoracic glands and converted to its active form via hydroxylation at C20 in peripheral tissues . Binding to the ecdysone receptor (EcR) heterodimer triggers a transcriptional cascade that coordinates cuticle shedding and tissue remodeling .
Non-Insect Systems
Emerging evidence implicates ecdysone in mammalian systems. It modulates [MICAL1] ([F-actin]-monooxygenase MICAL1), influencing cytoskeletal dynamics, and interacts with [GJD4] (gap junction delta-4 protein), potentially affecting cell-cell communication . These off-target effects, observed at micromolar concentrations, suggest pharmacological relevance beyond entomology .
Biosynthesis and Synthetic Approaches
Natural Biosynthesis
In insects, cholesterol serves as the precursor for ecdysone synthesis via the Kennedy pathway. Key steps include:
-
Hydroxylation at C7, C2, and C3 by cytochrome P450 enzymes.
-
Side-chain hydroxylation at C22 and C25.
Plant sources, such as Achyranthes fauriei and Cyanotis vaga, produce ecdysteroids as defense compounds against herbivores .
Laboratory Synthesis
Total synthesis of ecdysone is challenging due to its stereochemical complexity. A reported route involves:
-
Construction of the steroidal skeleton via Robinson annulation.
-
Sequential hydroxylation using Sharpless asymmetric epoxidation.
-
Late-stage introduction of the C22-C25 diol via cross-metathesis .
Pharmacological and Industrial Applications
Agrochemistry
Ecdysone analogs (e.g., tebufenozide) are commercial insecticides that disrupt molting in pest species. Their selectivity for Lepidoptera EcRs minimizes harm to non-target organisms .
Biomedical Research
Ecdysone-inducible gene expression systems are widely used in transgenic models to control gene activation temporally. This system’s low basal activity and high induction ratio make it superior to tetracycline-regulated systems .
ADMET Profile
Table 2: Predicted ADMET Properties (admetSAR 2)
| Property | Prediction |
|---|---|
| Human intestinal absorption | High (99.38%) |
| Blood-brain barrier | Moderate (67.50%) |
| CYP3A4 inhibition | Unlikely (83.09%) |
| P-glycoprotein substrate | Probable (59.65%) |
Despite moderate bioavailability, its mitochondrial localization (83.1% probability) and inhibition of OATP1B1/1B3 transporters (89.87–94.79%) may limit therapeutic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume